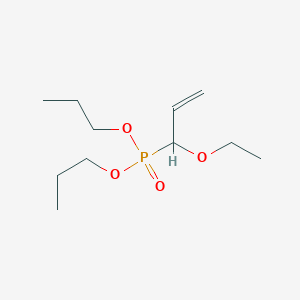
2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione is a chemical compound with the molecular formula C₃₄H₆₄O₂ It is a cyclobutane derivative characterized by long alkyl chains attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cycloaddition reaction of long-chain alkenes with a suitable dienophile. The reaction conditions often include the use of a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions in batch or continuous flow reactors. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Post-reaction purification steps, including distillation and recrystallization, are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The alkyl chains can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying cycloaddition reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione involves its interaction with specific molecular targets. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its cyclobutane ring can participate in photochemical reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hexadecylcyclobutane-1,3-dione
- 4-Tetradecylcyclobutane-1,3-dione
- 2-Hexadecyl-4-methylcyclobutane-1,3-dione
Uniqueness
2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione is unique due to its combination of long alkyl chains and a cyclobutane ring. This structure imparts distinct physical and chemical properties, such as enhanced hydrophobicity and stability, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
91301-93-8 |
|---|---|
Formule moléculaire |
C34H64O2 |
Poids moléculaire |
504.9 g/mol |
Nom IUPAC |
2-hexadecyl-4-tetradecylcyclobutane-1,3-dione |
InChI |
InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-33(35)31(34(32)36)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 |
Clé InChI |
KBDAICOBOBBIHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1C(=O)C(C1=O)CCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


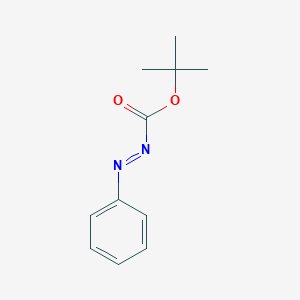

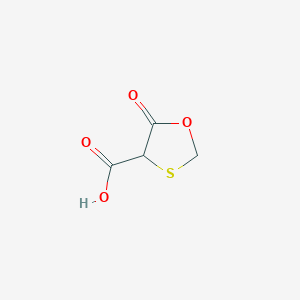

![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)
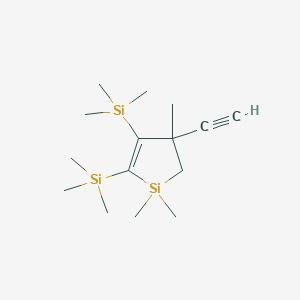


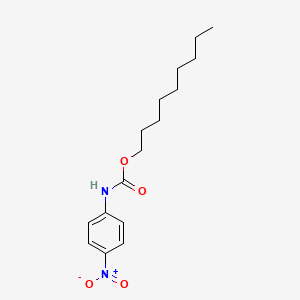
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)

![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)
![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)
